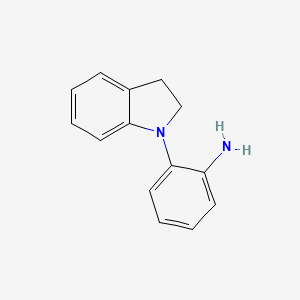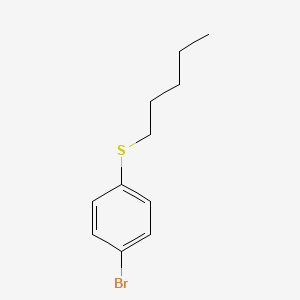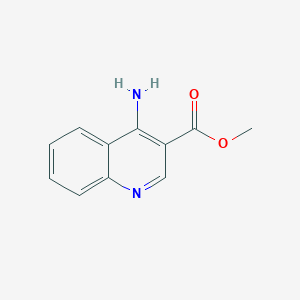
3-(4-Pyridinyl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Pyridinyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a pyridine ring at the third position. This compound is of interest due to its unique structural properties, which combine the reactivity of the cyclohexanone moiety with the aromaticity and basicity of the pyridine ring. It is used in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridinyl)cyclohexanone can be achieved through several methods. One common approach involves the reaction of 4-pyridylmagnesium bromide with cyclohexanone. This Grignard reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the catalytic hydrogenation of 3-(4-pyridinyl)cyclohexene. This reaction is typically carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often involves the optimization of the aforementioned synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
3-(4-Pyridinyl)cyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxime using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the ketone group can yield 3-(4-pyridinyl)cyclohexanol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: this compound oxime.
Reduction: 3-(4-Pyridinyl)cyclohexanol.
Substitution: Various substituted pyridinylcyclohexanones depending on the substituent introduced.
科学研究应用
3-(4-Pyridinyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-Pyridinyl)cyclohexanone involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can influence the compound’s biological activity and its potential as a pharmacophore in drug design.
相似化合物的比较
Similar Compounds
3-(4-Pyridinyl)cyclohexanol: Similar structure but with a hydroxyl group instead of a ketone.
3-(4-Pyridinyl)cyclohexene: Contains a double bond in the cyclohexane ring.
4-Pyridylmagnesium bromide: A Grignard reagent used in the synthesis of 3-(4-Pyridinyl)cyclohexanone.
Uniqueness
This compound is unique due to its combination of a cyclohexanone ring and a pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
3-pyridin-4-ylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h4-7,10H,1-3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METNHIXEVWGHGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)





![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)



